

# A Comparative Guide to the Preclinical Analgesic Efficacy of DSP-2230

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DSP-2230 |           |
| Cat. No.:            | B607216  | Get Quote |

This guide provides a detailed comparison of the novel analgesic **DSP-2230** with other established alternatives in preclinical settings. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **DSP-2230**'s potential in pain management.

### **Introduction to DSP-2230**

**DSP-2230** (also known as ANP-230) is an orally active, selective inhibitor of voltage-gated sodium channels (Nav) Nav1.7, Nav1.8, and Nav1.9.[1][2] These channels are crucial for the generation and propagation of action potentials in neurons, particularly those involved in pain signaling.[1] By blocking these specific sodium channels, **DSP-2230** reduces the influx of sodium ions, thereby inhibiting neuronal hyperexcitability associated with neuropathic pain.[1] Preclinical studies have indicated that **DSP-2230** may offer potent analgesic effects without the central nervous system or cardiovascular side effects commonly associated with other analgesics.[3] The drug has completed Phase 1 clinical trials and is under further investigation for neuropathic pain, including rare genetic pain disorders like infantile episodic limb pain.[2][3]

### **Mechanism of Action: Signaling Pathway**

**DSP-2230** exerts its analgesic effect by targeting key sodium channels predominantly expressed in peripheral sensory neurons. The diagram below illustrates its mechanism of action.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. DSP-2230 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. AlphaNavi Pharma Established as a Carve-Out Business Venture from Sumitomo Dainippon Pharma with Investment | Sumitomo Pharma [sumitomo-pharma.com]
- To cite this document: BenchChem. [A Comparative Guide to the Preclinical Analgesic Efficacy of DSP-2230]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607216#validating-dsp-2230-analgesic-effects-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com